molecular formula C21H24N2O4 B5011297 1-benzoyl-N-(3,4-dimethoxyphenyl)-4-piperidinecarboxamide

1-benzoyl-N-(3,4-dimethoxyphenyl)-4-piperidinecarboxamide

Cat. No. B5011297
M. Wt: 368.4 g/mol
InChI Key: JEPNAQSFBMZOEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of piperidine derivatives, such as 1-benzoyl-N-(3,4-dimethoxyphenyl)-4-piperidinecarboxamide, often involves complex chemical reactions tailored to introduce specific functional groups that confer desired chemical and biological properties. For example, Sugimoto et al. (1990) synthesized a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives and evaluated their anti-acetylcholinesterase activity, demonstrating the significance of substituents on the benzamide and piperidine moieties in enhancing activity (Sugimoto et al., 1990).

Molecular Structure Analysis

The molecular structure of piperidine derivatives, including this compound, plays a crucial role in their chemical behavior and interaction with biological targets. Kranjc et al. (2012) detailed the crystal structures of related compounds, highlighting the importance of hydrogen bonding and π-π interactions in stabilizing the molecular conformation and influencing the compound's reactivity and binding properties (Kranjc et al., 2012).

Chemical Reactions and Properties

The chemical reactions and properties of this compound are influenced by its functional groups and overall molecular structure. Reactivity towards different chemical reagents and conditions can lead to a variety of derivatives with modified properties. The synthesis work by Picard et al. (2000) on N-substituted piperidine-4-(benzylidene-4-carboxylic acids) provides insight into the potential chemical modifications and their impact on the compound's inhibitory activity towards specific enzymes (Picard et al., 2000).

properties

IUPAC Name

1-benzoyl-N-(3,4-dimethoxyphenyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4/c1-26-18-9-8-17(14-19(18)27-2)22-20(24)15-10-12-23(13-11-15)21(25)16-6-4-3-5-7-16/h3-9,14-15H,10-13H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEPNAQSFBMZOEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2CCN(CC2)C(=O)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.